molecular formula C10H15NO B1364204 1-(4-methoxyphenyl)-N-methylethanamine CAS No. 41684-13-3

1-(4-methoxyphenyl)-N-methylethanamine

Cat. No.: B1364204
CAS No.: 41684-13-3
M. Wt: 165.23 g/mol
InChI Key: DUUDSVJQKGZSDN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a methylamine group attached to the ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-N-methylethanamine can be synthesized through several methods. One common route involves the reduction of 1-(4-methoxyphenyl)-2-nitropropene using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature and pressure conditions.

Another method involves the reductive amination of 4-methoxyphenylacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium iodide (NaI) in acetone under reflux conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxyacetophenone.

    Reduction: 1-(4-Methoxyphenyl)ethanol or 1-(4-methoxyphenyl)-N-methylamine.

    Substitution: 4-Iodoanisole or other substituted derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-methylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological and psychiatric disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methylethanamine involves its interaction with various molecular targets and pathways. It is known to act as a serotonin-norepinephrine reuptake inhibitor (SNRI), affecting the levels of these neurotransmitters in the brain. This action is mediated through its binding to the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the availability of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-methylethanamine can be compared with other similar compounds, such as:

    4-Methoxyamphetamine: Both compounds have a methoxy group attached to the benzene ring, but 4-methoxyamphetamine has an additional methyl group on the nitrogen atom.

    4-Methoxyphenylacetone: This compound lacks the methylamine group but shares the methoxyphenyl structure.

    4-Methoxyphenyl-2-nitropropene: This compound is a precursor in the synthesis of this compound and contains a nitro group instead of the amine group.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDSVJQKGZSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389421
Record name 1-(4-methoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41684-13-3
Record name 1-(4-methoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-methoxyphenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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